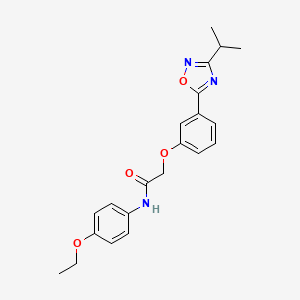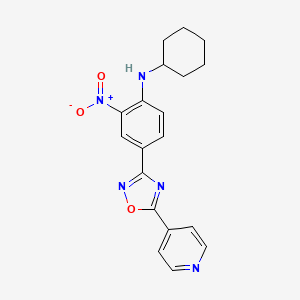
N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline is not fully understood. However, it is believed that this compound may work by inhibiting enzymes that are involved in cell growth and inflammation.
Biochemical and Physiological Effects:
N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth of various cancer cell lines, and has been found to reduce inflammation in animal models. Additionally, this compound has been found to exhibit antioxidant properties, and has been shown to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has several advantages for lab experiments. This compound is relatively easy to synthesize, and is stable under a range of conditions. Additionally, this compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, which may limit its usefulness in certain types of experiments. Additionally, this compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline. One potential area of research is the development of new derivatives of this compound that exhibit improved anticancer or anti-inflammatory properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapies for various diseases. Finally, more research is needed to explore the potential toxicity of this compound, which may guide the development of safe and effective treatments.
Synthesis Methods
The synthesis of N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline involves the reaction of 2-nitroaniline with cyclohexyl isocyanate, followed by the reaction of the resulting product with 5-(pyridin-4-yl)-1,2,4-oxadiazol-3-amine. The final product is obtained after purification through column chromatography.
Scientific Research Applications
N-cyclohexyl-2-nitro-4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)aniline has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit anticancer properties, and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been found to exhibit anti-inflammatory properties, and has been shown to reduce inflammation in animal models.
properties
IUPAC Name |
N-cyclohexyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-24(26)17-12-14(6-7-16(17)21-15-4-2-1-3-5-15)18-22-19(27-23-18)13-8-10-20-11-9-13/h6-12,15,21H,1-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKBWWZIXXQIMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

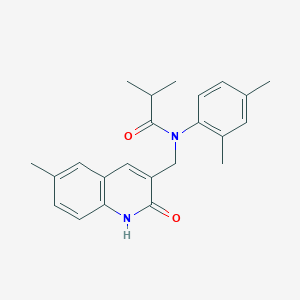


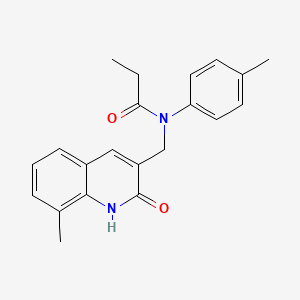
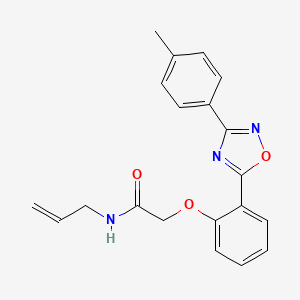
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7686671.png)
![5-chloro-2-methoxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B7686679.png)

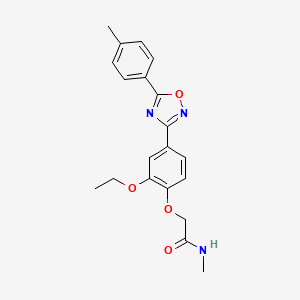
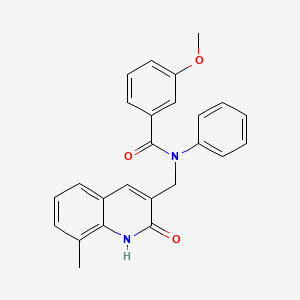
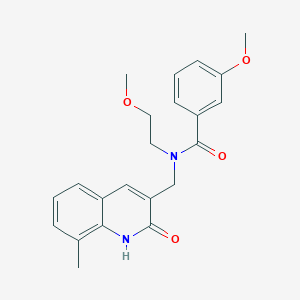
![(E)-2,6-dimethyl-N'-(thiophen-2-ylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7686717.png)
